4-Bromo-2-ethyl-6-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

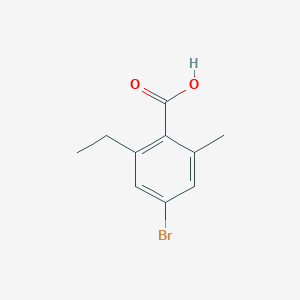

4-Bromo-2-ethyl-6-methylbenzoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-6-methylbenzoic acid typically involves the bromination of 2-ethyl-6-methylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-6-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

4-Bromo-2-ethyl-6-methylbenzoic acid has a variety of scientific research applications, including use as an intermediate in synthesizing organic compounds and in pharmacological applications .

Properties

Scientific Research Applications

4-Bromo-2-ethyl-6-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure makes it a valuable building block in organic synthesis. Benzonitrile derivatives have been investigated for their anticancer activities. For instance, modifications in similar compounds have led to the discovery of agents that induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as AKT/BIM.

In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems and serves as a model compound to investigate the metabolism and toxicity of nitriles. In the industrial sector, this compound is used in the production of specialty chemicals and materials and is also employed in the development of new catalysts and polymers.

The compound's derivatives are explored for various pharmacological applications, including potential lead compounds in drug discovery. The ability to modify the functional groups on the benzene ring allows for the synthesis of analogs with enhanced bioactivity and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-6-methylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, which are essential for its biological activity.

Comparison with Similar Compounds

- 4-Bromo-2-methylbenzoic acid

- 4-Bromo-2-ethylbenzoic acid

- 4-Bromo-6-methylbenzoic acid

Comparison: 4-Bromo-2-ethyl-6-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its similar compounds, it exhibits different solubility, melting point, and reactivity patterns, making it suitable for specific applications in research and industry.

Biological Activity

4-Bromo-2-ethyl-6-methylbenzoic acid is a benzoic acid derivative that has garnered attention in medicinal and biological research due to its potential applications as a precursor in the synthesis of biologically active compounds. This article explores its biological activity, mechanisms of action, and relevant studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.08 g/mol |

| Melting Point | 180-184 °C |

| Boiling Point | 310.1 ± 30.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

Structure

The structure of this compound features a bromine atom and two alkyl substituents (ethyl and methyl) on the benzene ring, which influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances electrophilic reactivity, allowing for participation in nucleophilic substitution reactions. The carboxylic acid group facilitates hydrogen bonding, which is crucial for binding to biological macromolecules.

Precursor in Synthesis

This compound serves as a precursor in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its derivatives have been investigated for their potential therapeutic effects, particularly in cancer treatment and as anti-inflammatory agents .

Antitumor Activity

A study highlighted the potential antitumor properties of compounds derived from benzoic acid derivatives, including those similar to this compound. The research indicated that these compounds could induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Synthesis and Functionalization

Research has demonstrated efficient synthetic routes for modifying this compound to enhance its biological activity. For instance, one-pot synthesis strategies have streamlined the functionalization process, yielding compounds with improved pharmacological profiles .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. These studies typically measure growth inhibition rates in various biological assays, providing insights into the compound's environmental impact and safety for human use .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related benzoic acids:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methylbenzoic acid | Bromine at position 4; methyl at position 2 | Moderate antibacterial properties |

| 4-Bromo-2-fluorobenzoic acid | Bromine at position 4; fluorine at position 2 | Enhanced antitumor activity |

| 4-Bromo-6-methylbenzoic acid | Bromine at position 4; methyl at position 6 | Potential anti-inflammatory effects |

This comparison illustrates how variations in substituents on the benzene ring can significantly influence biological activity.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

4-bromo-2-ethyl-6-methylbenzoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-5-8(11)4-6(2)9(7)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

ZTZKMTHOARMAGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.